6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-6-7-12-13-9-14-15(12)8-11/h1-9H |
InChI Key |
VDWUOBKMUXJXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC=N3)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 3 Triazolo 1,5 a Pyridines
Cyclization Reactions for Core Ring Formation
The construction of the nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine skeleton is predominantly achieved through cyclization reactions that form the fused triazole ring. These methods often start from readily available pyridine (B92270) derivatives and employ various reagents and conditions to facilitate the desired ring closure.
Approaches from 2-Aminopyridines and Related Precursors
A common and versatile starting point for the synthesis of nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines is 2-aminopyridine (B139424) and its derivatives. These precursors provide a key nitrogen atom for the formation of the triazole ring.
One effective method involves the cyclization of N-(pyrid-2-yl)formamidoximes. This reaction is typically promoted by activating agents that facilitate the dehydration and subsequent ring closure. A notable activating agent for this transformation is trifluoroacetic anhydride. This approach provides a mild and efficient route to nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines, particularly those without substitution at the 2-position. The reaction proceeds under gentle conditions, affording good yields of the desired products.
The intramolecular annulation of N-(pyridin-2-yl)benzimidamides represents a powerful strategy for the synthesis of 2-substituted nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines through the formation of an oxidative N-N bond. This transformation can be achieved using various oxidizing agents, with hypervalent iodine reagents being particularly effective.
Phenyliodine bis(trifluoroacetate) (PIFA)-Mediated Cyclization: This metal-free method provides a rapid and efficient synthesis of nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines. organic-chemistry.org The reaction proceeds with "click chemistry" efficiency, characterized by short reaction times and high yields. researchgate.net
| Oxidant | Solvent | Temperature (°C) | Time | Yield (%) |
| PIFA | Dichloromethane | Room Temperature | 10 min - 1 h | 80-95 |
Iodine/Potassium Iodide (I₂/KI)-Mediated Cyclization: An environmentally benign alternative involves the use of an I₂/KI system. nih.govorganic-chemistry.org This method is efficient, scalable, and avoids the use of transition metals. nih.gov Optimal conditions often involve dimethyl sulfoxide (B87167) (DMSO) as the solvent and potassium carbonate (K₂CO₃) as a base at elevated temperatures. organic-chemistry.org
| Oxidant System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| I₂/KI | K₂CO₃ | DMSO | 100 | 1 | up to 95 |
The reaction of 2-aminopyridines with nitriles in the presence of a catalytic system is a direct and atom-economical approach to nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines. Copper-based catalysts have been extensively explored for this transformation. In 2009, a facile synthesis was reported using copper(I) bromide (CuBr) to catalyze the consecutive addition and oxidative cyclization of 2-aminopyridine with various nitriles. nih.govmdpi.com Subsequently, other catalytic systems, including a heterogeneous Cu-Zn/Al-Ti catalyst, have been developed to promote this reaction under atmospheric air. nih.gov
| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| CuBr | Air | Toluene (B28343) | 120 | Good |
| Cu-Zn/Al-Ti | Air | Xylene | 140 | Moderate to Good |
Synthesis from Enaminonitriles and Hydrazides
A modern and efficient approach to the synthesis of nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines involves the microwave-mediated, catalyst-free reaction of enaminonitriles with benzohydrazides. researchgate.netnih.gov This tandem reaction proceeds through a transamidation followed by a nucleophilic addition and subsequent condensation to yield the final product. researchgate.netnih.gov The methodology is characterized by its eco-friendliness, broad substrate scope, and good to excellent yields in short reaction times. researchgate.netnih.gov
The reaction is typically carried out in a sealed vessel under microwave irradiation at elevated temperatures. Toluene is a commonly used solvent for this transformation. The following table summarizes the synthesis of various 6-substituted-phenyl- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines from a common enaminonitrile and different benzohydrazides.
| Benzohydrazide Substituent | Product | Reaction Time (h) | Yield (%) |
| 4-Methoxy | 6-(4-Methoxyphenyl)- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine | 3 | 89 |
| 4-Methyl | 6-(p-Tolyl)- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine | 3 | 82 |
| 4-Trifluoromethyl | 6-(4-(Trifluoromethyl)phenyl)- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine | 4 | 73 |
| Unsubstituted | 6-Phenyl- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine | 3 | 83 |
Oxidative Cyclization of N-Arylamidines
The oxidative cyclization of N-arylamidines provides another route to the nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine core. This method relies on the formation of an N-N bond through an intramolecular oxidative process. As mentioned previously, the I₂/KI-mediated system is a prime example of this approach, offering an environmentally friendly and efficient synthesis of a variety of 1,5-fused 1,2,4-triazoles, including nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines, from readily available N-aryl amidines. nih.govorganic-chemistry.org The reaction demonstrates good functional group tolerance and can be performed on a gram scale. organic-chemistry.org
Cascade and Tandem Cyclization Protocols
Cascade and tandem reactions offer an efficient approach to the synthesis of complex molecules like 6-Phenyl- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine from simple starting materials in a single operation, thereby minimizing waste and improving atom economy.
A notable tandem reaction involves the use of enaminonitriles and benzohydrazides under catalyst-free and additive-free microwave conditions. mdpi.comresearchgate.net This eco-friendly method proceeds via a transamidation mechanism, followed by a nucleophilic addition with the nitrile group and subsequent condensation to furnish the rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine core in a short reaction time. mdpi.comresearchgate.net The proposed mechanism for this tandem reaction begins with the transamidation of the enaminonitrile with benzohydrazide, eliminating dimethylamine (B145610) to form an intermediate. This is followed by an intramolecular attack of the nitrogen lone pair onto the nitrile, leading to a cyclized intermediate which then undergoes condensation and subsequent dehydration to yield the final product. mdpi.com This methodology demonstrates broad substrate scope and good functional group tolerance, affording products in good to excellent yields. mdpi.comresearchgate.net
Another approach involves a base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines, which provides a broad range of functionalized rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines. organic-chemistry.org Furthermore, a palladium-catalyzed tandem reaction between 1,2,4-oxadiazol-3-amines and 2-pyridyl triflate has been developed, proceeding via C-N coupling followed by a Boulton–Kartritzky rearrangement. mdpi.com
Transition Metal-Catalyzed Synthesis
Transition metal catalysis has become an indispensable tool for the synthesis of heterocyclic compounds, offering high efficiency and selectivity. Palladium and copper catalysts are particularly prominent in the synthesis of the rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine scaffold.
Palladium-Catalyzed Arylation Reactions and Regioselectivity
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-C bonds. In the context of rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines, these reactions are primarily used for the introduction of aryl substituents onto the heterocyclic core. The regioselectivity of these reactions is a critical aspect, often influenced by the electronic properties of the substrate, the nature of the catalyst, ligands, and reaction conditions. rsc.org
For the direct arylation of pyrazolo[1,5-a]pyridines, a related heterocyclic system, palladium-catalyzed C-H activation has been shown to occur selectively at the C-3 and C-7 positions, with the regioselectivity being controlled by the choice of additive. researchgate.net While specific studies on the direct C-H arylation of the rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine core to install a phenyl group at the 6-position are less common, the principles of regioselectivity in palladium catalysis on related azine systems are instructive. The control of regioselectivity in such reactions is a subject of ongoing research, with factors such as the directing groups and the electronic nature of the pyridine ring playing a crucial role. rsc.org
An efficient method for the synthesis of the isomeric rsc.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide. This is followed by dehydration under microwave irradiation. ysu.amorganic-chemistry.org This highlights the utility of palladium catalysis in the initial C-N bond formation, which is a key step in the construction of the triazole ring.
Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of Triazolopyridine Scaffolds This table is illustrative of palladium-catalyzed reactions on related pyridine systems, as specific data for the direct C-6 arylation of the parent rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine is not extensively documented.
| Reactants | Catalyst/Ligand | Base/Additive | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Quinolinecarboxyamide derivative | Pd(OAc)₂ / PPh₃ | K₂CO₃ / TBAB | DMA | 110 | 24 | Fused Heterocycle | 94 |
| Pyrazolo[1,5-a]pyridine and Aryl iodide | Pd(OAc)₂ | CsF | - | - | - | 3-Aryl-pyrazolo[1,5-a]pyridine | Good |
| Pyrazolo[1,5-a]pyridine and Aryl iodide | Pd(OAc)₂ | Ag₂CO₃ | - | - | - | 7-Aryl-pyrazolo[1,5-a]pyridine | Good |
Copper-Catalyzed Oxidative Coupling Reactions
Copper-catalyzed reactions are a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. A prominent method for the synthesis of 2-substituted- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines, including the 2-phenyl derivative, is the copper-catalyzed oxidative coupling of 2-aminopyridine with nitriles, such as benzonitrile. organic-chemistry.org This reaction proceeds via a sequential N-C and N-N bond-forming oxidative coupling under an atmosphere of air, making it an environmentally friendly process. organic-chemistry.org The starting materials and the copper catalyst are readily available and inexpensive. organic-chemistry.org
The reaction mechanism is believed to involve the copper-catalyzed formation of an amidine intermediate from 2-aminopyridine and the nitrile, followed by an oxidative cyclization. organic-chemistry.org A variety of copper sources can be employed, including CuBr, and the reaction tolerates a wide range of functional groups. mdpi.com Heterogeneous copper catalyst systems, such as Cu-Zn/Al-Ti, have also been reported for this transformation under atmospheric air. mdpi.com
Table 2: Copper-Catalyzed Synthesis of 2-Substituted- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Aminopyridine, Benzonitrile | CuBr | - | - | - | 2-Phenyl- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine | - |
| 2-Aminopyridine, Nitriles | Cu-Zn/Al-Ti | - | - | - | 2-Substituted- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines | - |
| Azinium-N-imines, Nitriles | Copper acetate | Solvent-free grinding | - | - | rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines | 51-80 |
Sustainable and Advanced Synthetic Strategies
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These include the use of microwave irradiation to accelerate reactions and the development of metal-free and additive-free reaction conditions.
Microwave-Assisted Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. rsc.orgnih.gov
Several microwave-assisted protocols for the synthesis of rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines have been developed. A facile and practical metal-free microwave-assisted protocol has been established for the synthesis of mono- and bis- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines from 1-amino-2-imino-pyridine derivatives. rsc.org This method allows for the efficient synthesis of a variety of derivatives by reacting the pyridine precursors with carboxylic acids, aldehydes, or other substrates under microwave irradiation. rsc.org For instance, the reaction of a 1-amino-2(1H)-pyridine-2-imine derivative with acetic acid in ethanol (B145695) under microwave irradiation at 100 °C for 15 minutes can afford the corresponding rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine in high yield. rsc.org
Another eco-friendly, catalyst-free, and additive-free method for synthesizing rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines under microwave conditions involves the tandem reaction of enaminonitriles and benzohydrazides. mdpi.comresearchgate.net The optimization of reaction conditions revealed that performing the reaction in toluene at 140 °C under microwave irradiation can provide the desired product in high yield within 3 hours. mdpi.com
Table 3: Microwave-Assisted Synthesis of rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines
| Reactants | Solvent | Temperature (°C) | Time | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-Amino-2(1H)-pyridine-2-imine derivative, Acetic acid | Ethanol | 100 | 15 min | Substituted rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine | 92 |
| Enaminonitrile, 4-Methoxybenzohydrazide | Toluene | 140 | 3 h | Substituted rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine | 89 |
| 5-(Methylthio)-2H-1,2,4-triazol-3-amine, 1,3-Dione, Aldehyde | Ethanol | 120 | 10-15 min | Substituted rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | - |
Electrochemical Synthesis Approaches
Electrochemical synthesis has emerged as a powerful and sustainable tool for the construction of complex heterocyclic systems, including the rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine core. These methods offer mild reaction conditions and often avoid the need for harsh chemical oxidants or metal catalysts, aligning with the principles of green chemistry. researchgate.netresearchgate.net
One prominent electrochemical strategy involves the intramolecular dehydrogenative C-N cross-coupling. rsc.org This approach can be employed to form the triazole ring by creating a crucial N-N bond under electrolytic conditions. Such processes are characterized by their atom and step economy. rsc.org Another key electrochemical method is the desulfurative cyclization, which has been successfully applied to the synthesis of related 3-amino- rsc.orgorganic-chemistry.orgresearchgate.net-triazolo[4,3-a]pyridines from 2-hydrazinopyridines and isothiocyanates. organic-chemistry.org This technique proceeds without the need for transition metals or external oxidants, offering a high degree of functional group compatibility and scalability. organic-chemistry.org
The synthesis of rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines has also been achieved through the electrochemical dehydrogenative cyclization of hydrazones derived from 2-acylpyridines. researchgate.net This highlights the versatility of electrochemical methods in forming the fused triazole ring system under mild conditions. researchgate.net These approaches typically operate under galvanostatic conditions in an undivided cell with reusable carbon-based electrodes, underscoring their practical utility. researchgate.net
| Electrochemical Approach | Key Transformation | Advantages | Reactant Type |
|---|---|---|---|
| Intramolecular Dehydrogenative C-N Cross-Coupling | Forms a key N-N bond to construct the triazole ring. | Reagent-free, atom- and step-economical, mild conditions. rsc.org | Aldehydes and 2-hydrazinopyridines. rsc.org |
| Desulfurative Cyclization | Cyclization of 2-hydrazinopyridines with isothiocyanates. | No transition metals or external oxidants, broad substrate scope, gram-scale synthesis. organic-chemistry.org | 2-Hydrazinopyridines and isothiocyanates. organic-chemistry.org |
| Dehydrogenative Cyclization of Hydrazones | Cyclization of hydrazones of 2-acylpyridines. | Mild conditions, avoids oxidizing reagents and transition-metal catalysts. researchgate.net | Hydrazones of 2-acylpyridines. researchgate.net |
Derivatization and Late-Stage Functionalization of the Triazolopyridine Scaffold
The ability to introduce a wide array of functional groups onto the rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold is crucial for modulating its physicochemical and biological properties. This can be achieved through both de novo synthesis, which builds the scaffold with the desired substituents in place (derivatization), and by modifying the pre-formed heterocyclic core (late-stage functionalization).
Derivatization strategies often involve the cyclization of appropriately substituted precursors. For instance, rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines can be prepared from 2-aminopyridines through the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions with trifluoroacetic anhydride. organic-chemistry.org Another powerful method involves the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which proceeds via a metal-free oxidative N-N bond formation. organic-chemistry.org This approach is noted for its short reaction times and high yields. organic-chemistry.org Furthermore, an I2/KI-mediated oxidative N-N bond formation from N-aryl amidines provides an environmentally benign route to various 1,5-fused 1,2,4-triazoles. organic-chemistry.org
Late-stage functionalization (LSF) is an increasingly important strategy in medicinal chemistry as it allows for the rapid generation of analogues from a common intermediate, bypassing the need for lengthy de novo syntheses. mdpi.com For scaffolds similar to triazolopyridines, such as the triazolopyrazine system, radical-based approaches using photoredox catalysis have been employed for C-H functionalization. mdpi.com This allows for the introduction of small alkyl groups, which can significantly impact properties like solubility and metabolic stability. mdpi.com While specific examples for the late-stage functionalization of 6-Phenyl- rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine are not detailed in the provided search results, the methodologies applied to related nitrogen-rich heterocyclic scaffolds are highly relevant and indicative of the current state-of-the-art.
| Strategy | Methodology | Key Features | Starting Materials |
|---|---|---|---|
| Derivatization | Cyclization of N-(pyrid-2-yl)formamidoximes | Good yields, mild reaction conditions. organic-chemistry.org | 2-Aminopyridines. organic-chemistry.org |
| Derivatization | PIFA-mediated intramolecular annulation | Metal-free oxidative N-N bond formation, short reaction times, high yields. organic-chemistry.org | N-(pyridin-2-yl)benzimidamides. organic-chemistry.org |
| Derivatization | I2/KI-mediated oxidative N-N bond formation | Environmentally benign, efficient, and scalable. organic-chemistry.org | N-aryl amidines. organic-chemistry.org |
| Late-Stage Functionalization | Photoredox Catalysis (on related scaffolds) | Radical-based C-H functionalization, allows for rapid analogue synthesis. mdpi.com | Pre-formed heterocyclic core. mdpi.com |
Chemical Reactivity and Mechanistic Transformations Of 1 2 3 Triazolo 1,5 a Pyridines
Electrophilic Aromatic Substitution Reactions on the Fused System
Electrophilic aromatic substitution (EAS) on the beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine ring system is a challenging transformation. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. This deactivation is more pronounced compared to benzene (B151609), necessitating more drastic reaction conditions for substitution to occur. quimicaorganica.org The fusion of the triazole ring further influences the electron distribution across the bicyclic system.
When electrophilic attack does occur, it is predicted to favor positions 3 and 5 of the pyridine ring, as the resulting cationic intermediates (sigma complexes) are more stable compared to those formed by attack at positions 2 or 4. quimicaorganica.org However, in the case of 6-Phenyl- beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine, the phenyl substituent at the C6 position also influences reactivity. The phenyl group itself can undergo electrophilic substitution, or it can electronically affect the preferred site of substitution on the heterocyclic core.
Studies on related fused heterocyclic systems, such as pyrazolotriazolopyrimidines, have shown that electrophilic substitution reactions like bromination, iodination, and nitration can be achieved, typically occurring on the six-membered pyrimidine (B1678525) ring. nih.govnih.gov For instance, the nitration of pyrazolotriazolopyrimidines using a mixture of nitric and sulfuric acids in glacial acetic acid resulted in the formation of the 6-nitro derivative. nih.gov These examples suggest that under appropriate conditions, direct functionalization of the pyridine portion of the triazolopyridine core is feasible, although specific studies on the 6-phenyl derivative are limited.
Nucleophilic Substitution Reactions and Their Scope
In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly when a suitable leaving group is present. This reactivity is exploited in one of the key synthetic routes to the beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine core itself. A base-promoted tandem Nucleophilic Aromatic Substitution (SNAr)/Boulton-Katritzky rearrangement utilizes 2-fluoropyridines as substrates. The fluoride (B91410) ion is displaced by an amine from a 1,2,4-oxadiazole (B8745197) or 3-aminoisoxazole, demonstrating the susceptibility of the C2 position of pyridine to nucleophilic attack. organic-chemistry.org
For a pre-formed beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine system, nucleophilic substitution is most likely to occur at positions C5 and C7 if they bear a good leaving group, such as a halogen. The presence of the electron-withdrawing fused triazole system and the bridgehead nitrogen enhances the electrophilicity of these positions. For example, 6,8-dinitro- beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridines, which are highly electron-deficient, readily react with carbon-based nucleophiles like indoles and 1,3-dicarbonyl compounds. These reactions proceed under mild, base-free conditions and result in the addition to the pyridine ring, forming stable 1,5-dihydro beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine derivatives. researchgate.net The presence of a bromine atom at the C8 position also creates a site for functionalization via nucleophilic substitution. chemimpex.com
Oxidative Transformations and Coupling Reactions
The aromatic beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine ring is generally stable to oxidation. However, oxidative reactions are crucial in the synthesis of this scaffold. Many synthetic protocols involve an oxidative cyclization step to form the N-N bond of the triazole ring. Reagents such as phenyliodine bis(trifluoroacetate) (PIFA), iodine in the presence of potassium iodide (I2/KI), and N-chlorosuccinimide (NCS) are employed to convert N-(pyridin-2-yl)amidines or related hydrazones into the fused triazolo[1,5-a]pyridine system. organic-chemistry.orgresearchgate.netmdpi.com For example, PIFA mediates a metal-free intramolecular annulation of N-(pyridin-2-yl)benzimidamides, yielding the target heterocycle in high yields and short reaction times. organic-chemistry.org Similarly, copper-catalyzed oxidative coupling reactions under an air atmosphere can also be used to construct the ring system. organic-chemistry.org
Carbon-Carbon and Carbon-Nitrogen Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 6-Phenyl- beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine core, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions typically involve a halo-substituted triazolopyridine as the electrophilic partner.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, has been successfully applied to this system. wikipedia.org For instance, a 7-(4-bromophenyl)-substituted beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine can be coupled with 4-methoxyphenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ to form a biaryl product in high yield. mdpi.com This demonstrates the utility of the Suzuki reaction for late-stage functionalization.
The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is also effective. wikipedia.org A 7-(4-iodophenyl)- beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine has been shown to react with 4-ethynylanisole (B14333) in the presence of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) to yield the corresponding alkynylated product. mdpi.com This reaction provides a direct route to introduce alkyne moieties, which are versatile functional groups for further chemical modification.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 7-(4-bromophenyl)-2-(4-methoxyphenyl)- beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 88% | mdpi.com |
| Sonogashira | 7-(4-iodophenyl)-2-(4-methoxyphenyl)- beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine | 4-ethynylanisole | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 61% | mdpi.com |
Rearrangement Processes Involving the Triazolopyridine Ring System
Rearrangement reactions are fundamental in heterocyclic chemistry, often providing pathways to thermodynamically more stable isomers or enabling the construction of complex ring systems from simpler precursors.
The Dimroth rearrangement is a well-known isomerization process in nitrogen-containing heterocycles, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org In the context of fused triazole systems, it typically describes the conversion of a beilstein-journals.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine (a kinetic product) into the thermodynamically more stable beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine isomer (the thermodynamic product). beilstein-journals.orgbenthamscience.com
The reaction is often promoted by acidic or basic conditions and proceeds through a mechanism involving ring opening of the triazole to an open-chain intermediate, followed by rotation and subsequent ring closure to form the more stable isomer. nih.govbeilstein-journals.org For example, the presence of a nitro group on the pyridine ring or the presence of acid (like HCl generated in situ) can facilitate this rearrangement, leading exclusively to the [1,5-a] isomer. beilstein-journals.org The significant difference in stability between the two isomers is the primary driving force for this transformation.
The Boulton-Katritzky rearrangement is a key synthetic strategy for accessing the beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-a]pyridine scaffold. researchgate.net This reaction is an efficient, atom-economical ring transformation that typically involves five-membered heterocycles like 1,2,4-oxadiazoles or isoxazoles. organic-chemistry.org
Functional Group Interconversions on the Phenyl Substituent and Triazolopyridine Core
The strategic modification of 6-Phenyl- researchgate.netquimicaorganica.orgquimicaorganica.orgtriazolo[1,5-a]pyridine through functional group interconversions is a key approach to developing new derivatives with tailored properties. These transformations can be selectively directed to either the phenyl ring or the triazolopyridine core, depending on the reaction conditions and reagents employed.
Reactions on the Phenyl Substituent
The phenyl group at the 6-position of the triazolopyridine core is amenable to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various functional groups, which can then be further manipulated.
Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents. For instance, the nitration of a related 2-(4-methoxyphenyl)-6,8-dinitrotriazolo[1,5-a]pyridine has been reported to proceed under mild conditions, suggesting that the phenyl ring in similar compounds is susceptible to this transformation. The position of nitration on the phenyl ring is directed by the existing substituent and the electronic nature of the triazolopyridine system.
Halogenation: Halogenation of the phenyl ring provides a versatile handle for subsequent cross-coupling reactions. While specific examples for 6-Phenyl- researchgate.netquimicaorganica.orgquimicaorganica.orgtriazolo[1,5-a]pyridine are not extensively documented, the general principles of electrophilic halogenation of aromatic compounds apply. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed to introduce bromine or chlorine atoms onto the phenyl ring.
Reduction of Nitro Groups: A nitro group on the phenyl substituent can be readily reduced to an amino group. This transformation is crucial for introducing a nucleophilic center and for further derivatization. Common reducing agents for this purpose include tin(II) chloride (SnCl2), iron (Fe) in acidic media, or catalytic hydrogenation. commonorganicchemistry.comwikipedia.org The resulting amino group can then participate in a variety of reactions, such as diazotization, acylation, and alkylation.
Palladium-Catalyzed Cross-Coupling Reactions: The halogenated phenyl derivatives of 6-Phenyl- researchgate.netquimicaorganica.orgquimicaorganica.orgtriazolo[1,5-a]pyridine are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org This reaction allows for the formation of new carbon-carbon bonds by coupling the halo-phenyl derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology is a powerful tool for the synthesis of biaryl compounds and other complex structures.
Reactions on the Triazolopyridine Core
The triazolopyridine core also exhibits its own characteristic reactivity, being susceptible to both electrophilic and nucleophilic attack, particularly on the pyridine ring.
Electrophilic Substitution: The pyridine ring of the researchgate.netquimicaorganica.orgquimicaorganica.orgtriazolo[1,5-a]pyridine system can undergo electrophilic substitution, such as nitration. nih.gov The position of substitution is influenced by the electronic effects of the fused triazole ring and the phenyl substituent. Generally, electrophilic attack on pyridine and its derivatives is less facile than on benzene and often requires forcing conditions. quimicaorganica.org The presence of activating groups can facilitate these reactions. For instance, the nitration of 2-aryl-6,8-dinitro researchgate.netquimicaorganica.orgquimicaorganica.orgtriazolo[1,5-a]pyridines has been reported, indicating the feasibility of introducing nitro groups onto the pyridine ring. researchgate.net
Nucleophilic Substitution: The pyridine ring is inherently electron-deficient and can be susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the 2- or 4-positions. quimicaorganica.orgquora.comyoutube.com The presence of electron-withdrawing groups, such as nitro groups, further activates the ring towards nucleophilic attack. researchgate.net For example, 6,8-dinitro researchgate.netquimicaorganica.orgquimicaorganica.orgtriazolo[1,5-a]pyridines have been shown to react with C-nucleophiles under mild, base-free conditions, leading to the formation of 1,4-dihydropyridine (B1200194) derivatives. researchgate.net
Table of Functional Group Interconversions
| Starting Material | Reagent(s) and Conditions | Product | Transformation Type | Reference(s) |
| 2-(4-methoxyphenyl)-6,8-dinitrotriazolo[1,5-a]pyridine | Nitrating agent (mild conditions) | Nitrated phenyl derivative | Nitration | - |
| Aryl nitro compound | SnCl2 or Fe/acid or H2/Pd-C | Aryl amino compound | Reduction | commonorganicchemistry.comwikipedia.org |
| Halo-phenyl- researchgate.netquimicaorganica.orgquimicaorganica.orgtriazolo[1,5-a]pyridine | Aryl boronic acid, Pd catalyst, base | Biaryl derivative | Suzuki-Miyaura Coupling | organic-chemistry.org |
| 2-Aryl-6,8-dinitro- researchgate.netquimicaorganica.orgquimicaorganica.orgtriazolo[1,5-a]pyridine | Nitrating agent | 2-Aryl-x,6,8-trinitro- researchgate.netquimicaorganica.orgquimicaorganica.orgtriazolo[1,5-a]pyridine | Electrophilic Nitration | researchgate.net |
| 6,8-Dinitro- researchgate.netquimicaorganica.orgquimicaorganica.orgtriazolo[1,5-a]pyridine | C-nucleophiles | 1,4-Dihydropyridine derivative | Nucleophilic Addition | researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
The ¹H NMR spectrum of a nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine derivative reveals characteristic signals for the protons on both the fused heterocyclic ring system and the phenyl substituent. The chemical shifts and coupling patterns of these protons are indicative of their relative positions. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, with chemical shifts that are dependent on the carbon's hybridization and electronic environment.
Interactive Data Table: Representative ¹H and ¹³C NMR Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-5 | 9.35 (d, J = 7.2 Hz) | - |
| H-7 | 7.49 (d, J = 7.2 Hz) | - |
| H-2 | 8.75 (s) | 155.4 |
| Phenyl-H | 7.62-7.79 (m) | 128.9, 129.0, 130.3 |
| C-5 | - | 135.4 |
| C-6 | - | 115.6 |
| C-7 | - | 114.4 |
| C-8a | - | 149.6 |
| C-8 (CN) | - | 97.6 |
| Phenyl-C | - | 133.3, 149.7 |
| Data for 7-phenyl nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine-8-carbonitrile in DMSO-d6. nih.gov |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the molecular skeleton. HMBC is particularly vital for differentiating between regioisomers, such as 6-Phenyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine and its isomer 3-Phenyl- nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine. In the HMBC spectrum, correlations are observed between protons and carbons that are separated by two or three bonds. For instance, a key differentiating correlation for 6-Phenyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine would be the long-range coupling between the protons of the phenyl ring and the carbon atom at position 6 of the pyridine (B92270) ring. This correlation would be absent in the [4,3-a] isomer, which lacks a direct connection between the phenyl group and the pyridine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular weight, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For 6-Phenyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine, the molecular formula is C₁₂H₉N₃. The exact mass of this compound can be calculated by summing the precise masses of its constituent atoms. This calculated value is then compared to the experimentally determined mass from the HRMS analysis.
Interactive Data Table: HRMS Data for C₁₂H₉N₃
| Parameter | Value |
| Molecular Formula | C₁₂H₉N₃ |
| Calculated Exact Mass [M+H]⁺ | 196.0869 |
| Observed Mass [M+H]⁺ | Value to be determined experimentally |
| Mass Accuracy | Typically < 5 ppm |
A close agreement between the calculated and observed exact masses provides strong evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. The resulting IR spectrum provides a "fingerprint" of the molecule's functional groups.
For 6-Phenyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H and C=C bonds of both the phenyl and the fused heterocyclic rings, as well as C-N and C=N stretching vibrations within the triazolopyridine system.
Interactive Data Table: Expected Characteristic IR Absorption Bands
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C=N Stretch | 1650 - 1550 |
| C-N Stretch | 1350 - 1000 |
| C-H Bending (out-of-plane) | 900 - 675 |
The specific pattern of these absorptions helps to confirm the presence of the key structural components of the molecule.
X-ray Single Crystal Diffraction Analysis for Definitive Structural Assignment
While a crystal structure for 6-Phenyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine itself is not publicly available, the crystallographic data for a closely related derivative, ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate, provides valuable insight into the core structure of the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system. nih.gov The analysis of this derivative confirms the planarity of the fused ring system and the dihedral angle between the heterocyclic core and the phenyl ring. nih.gov
Interactive Data Table: Representative X-ray Crystallographic Data
| Parameter | Value |
| Compound | Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate nih.gov |
| Molecular Formula | C₁₆H₁₅N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.401 (3) |
| b (Å) | 7.4825 (19) |
| c (Å) | 15.068 (4) |
| β (°) | 98.986 (4) |
| Volume (ų) | 1492.4 (7) |
| Z | 4 |
| Data obtained at 298 K. nih.gov |
This data provides a definitive structural assignment and serves as a benchmark for the structural features of the 6-Phenyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 6-Phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine. These studies provide a foundational understanding of the molecule's behavior at a subatomic level.
DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles. For the fused nih.govnih.govnih.govtriazolo[1,5-a]pyridine ring system, these calculations typically reveal a high degree of planarity. nih.gov The phenyl substituent at the 6-position, however, is generally tilted with respect to the plane of the fused ring system. nih.gov
A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. In derivatives of this scaffold, the distribution of HOMO and LUMO densities can be modulated by substituents on the phenyl ring or the triazolopyridine core, which in turn influences their electronic properties. journalijar.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold, the nitrogen atoms of the triazole and pyridine (B92270) rings are typically identified as centers of negative electrostatic potential, making them susceptible to electrophilic attack or coordination with metal ions.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters are valuable in predicting the molecule's behavior in chemical reactions.
| Parameter | Calculated Value |
|---|---|
| EHOMO (eV) | -6.5 to -5.5 |
| ELUMO (eV) | -2.0 to -1.0 |
| Energy Gap (ΔE) (eV) | 4.0 to 5.0 |
| Dipole Moment (Debye) | 2.0 to 4.0 |
| Ionization Potential (eV) | 6.5 to 7.5 |
| Electron Affinity (eV) | 1.0 to 2.0 |
| Global Hardness (η) | 2.0 to 2.5 |
| Electrophilicity Index (ω) | 1.5 to 2.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potential
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 6-Phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine are not extensively reported, the principles of QSAR are highly applicable to this class of compounds for predicting their biological potential.
In a typical QSAR study, a dataset of molecules with known biological activities (e.g., IC50 values for enzyme inhibition) is used. For each molecule, a set of molecular descriptors is calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, molecular connectivity indices, etc.
3D descriptors: Geometrical parameters, surface areas, volumes, etc.
Physicochemical descriptors: LogP, molar refractivity, etc.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, etc., obtained from DFT calculations.
Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then employed to build a model that correlates a selection of these descriptors with the observed biological activity.
For the 6-Phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold, QSAR models could be developed to predict various biological activities, such as anticancer, anti-inflammatory, or kinase inhibitory potential. Such models could guide the design of new derivatives with enhanced potency and selectivity by suggesting modifications to the phenyl ring or the triazolopyridine core that would favorably alter the key molecular descriptors identified in the QSAR model.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of 6-Phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
For instance, the synthesis of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine ring system often involves a cyclization reaction. DFT calculations can be used to explore different possible reaction pathways and identify the most energetically favorable one. The transition state for the key ring-closing step can be located and its structure and energy determined. This provides valuable insights into the factors that control the reaction rate and selectivity.
One relevant example is the study of the ring-chain isomerization of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridines, a related isomeric system. researchgate.net DFT calculations have been used to investigate the equilibrium between the closed triazole ring form and the open diazo compound form. researchgate.net The calculations revealed the energy barrier for this isomerization and how it is affected by substituents. researchgate.net Similar computational approaches can be applied to understand the reactivity and potential rearrangements of the 6-Phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine system.
Furthermore, computational studies can predict the effect of catalysts, solvents, and temperature on the reaction mechanism and outcome, thereby aiding in the optimization of synthetic protocols.
Analysis of Aromaticity, Tautomerism, and Conformational Preferences
The aromaticity, potential for tautomerism, and conformational preferences of 6-Phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine are important aspects of its chemical behavior that can be investigated using computational methods.
Aromaticity: The aromatic character of the fused triazolopyridine ring system can be assessed using various computational indices. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. Negative NICS values inside the ring are indicative of aromaticity. Other indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, can also be employed. These studies generally confirm the aromatic nature of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine core.
Tautomerism: While the parent nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold is not prone to annular tautomerism, the introduction of certain substituents, such as hydroxyl or amino groups, could lead to tautomeric equilibria. DFT calculations can be used to determine the relative energies of the possible tautomers in the gas phase and in different solvents, thereby predicting the predominant tautomeric form. For substituted 1,2,4-triazoles, DFT studies have shown that the relative stability of tautomers is strongly influenced by the electronic nature of the substituents. researchgate.net
Conformational Preferences: The conformational flexibility of 6-Phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine primarily relates to the rotation of the phenyl group around the single bond connecting it to the triazolopyridine core. X-ray crystallographic studies of a related derivative, ethyl 6-methyl-8-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine-7-carboxylate, have shown that the phenyl ring is significantly twisted out of the plane of the fused ring system, with a dihedral angle of 61.4°. nih.gov Computational potential energy surface scans, where the energy of the molecule is calculated as a function of this dihedral angle, can be performed to identify the most stable conformation and the energy barriers to rotation. These conformational preferences are crucial for understanding how the molecule interacts with biological targets.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to predict the binding mode and affinity of small molecules to their biological targets. For 6-Phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine and its derivatives, molecular docking has been employed to explore their potential as inhibitors of various enzymes, particularly protein kinases.
The general procedure for molecular docking involves:
Obtaining the three-dimensional structures of the ligand (e.g., from DFT calculations or a database) and the target protein (e.g., from the Protein Data Bank).
Defining the binding site on the protein.
Using a docking algorithm to generate a large number of possible binding poses of the ligand in the active site.
Scoring these poses based on a scoring function that estimates the binding affinity.
Derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold have been docked into the ATP-binding site of several kinases, including Transforming Growth Factor-β Type I Receptor (TGF-βR1), Epidermal Growth Factor Receptor (EGFR), and others. nih.govnih.gov These studies have revealed that the triazolopyridine core can form key hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The phenyl group at the 6-position typically occupies a hydrophobic pocket within the active site, and its substitution pattern can be modified to optimize these interactions and enhance binding affinity and selectivity.
The results of molecular docking simulations provide valuable hypotheses about the mechanism of action of these compounds and guide the design of new, more potent and selective inhibitors. For example, docking studies of a pyrazole (B372694) derivative bearing a nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl moiety in the ALK5 (TGF-βR1) active site showed that it fits well into the ATP binding cavity, forming several hydrogen bond interactions. ewha.ac.kr
| Target Kinase | Key Interacting Residues in the Active Site | Predicted Interactions |
|---|---|---|
| TGF-βR1 (ALK5) | Hinge region amino acids (e.g., His283, Lys232) | Hydrogen bonding with the triazolopyridine nitrogen atoms |
| EGFR | Gatekeeper residue (e.g., Thr790), hinge region | Hydrogen bonds, hydrophobic interactions with the phenyl group |
| p38α MAP Kinase | Hinge region (e.g., Met109) | Hydrogen bonding and hydrophobic interactions |
Biological Activity and Mechanistic Investigations Non Clinical Focus
Research on Anticancer Mechanisms
Interaction with Tubulin Dynamics (e.g., Polymerization Promotion, Vinca Alkaloid Binding Inhibition)
While the broader class of nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidines has been investigated for their effects on tubulin dynamics, specific research on 6-Phenyl- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine's direct interaction with tubulin is not extensively documented in publicly available literature. The related pyrimidine (B1678525) analogs have been shown to interfere with microtubule function, a mechanism crucial for cell division and a key target for many anticancer drugs. However, further studies are required to ascertain whether the 6-Phenyl- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine core exhibits similar properties, such as promoting tubulin polymerization or inhibiting the binding of Vinca alkaloids.
Kinase Inhibition Studies (e.g., PI3K, PIM, JAK1/JAK2, ERK Signaling Pathway Modulation)
The nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Derivatives of this structure have been shown to be potent inhibitors of several kinases, playing a crucial role in cancer cell signaling pathways.
Notably, a series of compounds based on the 1,2,4-triazolo[1,5-a]pyridine scaffold have been evaluated for their ability to inhibit Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell growth and proliferation. acs.orgnih.gov Structure-activity relationship (SAR) studies on this scaffold revealed that substitutions at various positions on the core structure significantly impact potency and selectivity. acs.org One such derivative, CEP-33779, emerged as a novel, selective, and orally bioavailable inhibitor of JAK2. acs.orgnih.gov This highlights the potential of the nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine core, and by extension, the 6-phenyl derivative, as a template for the design of potent JAK2 inhibitors. acs.orgresearchgate.netnih.gov
Furthermore, the design and synthesis of nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives have been explored for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key kinase involved in tumor angiogenesis. researchgate.net While specific data on the 6-phenyl derivative's effect on PI3K, PIM, and ERK signaling pathways are limited, the established activity of the core scaffold against various kinases suggests that these are plausible targets that warrant further investigation. researchgate.netgoogle.com
| Compound/Derivative Class | Target Kinase | Activity/Finding |
| nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine-based compounds | JAK2 | CEP-33779, a derivative, is a potent and selective inhibitor. acs.orgnih.gov |
| nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives | VEGFR2 | Designed as potential inhibitors. researchgate.net |
| Substituted triazolopyridine compounds | General Kinases | Useful as selective kinase inhibitors for various disorders. google.com |
Tankyrase (TNKS) Inhibition and WNT/β-Catenin Pathway Regulation (e.g., AXIN2 Stabilization, β-Catenin Reduction)
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key positive regulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Inhibition of tankyrase activity leads to the stabilization of AXIN proteins, key components of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and downregulating Wnt signaling.
Research into nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives has identified their potential as tankyrase inhibitors. Although studies on the 6-phenyl derivative are not specifically detailed, a related 8-amino-substituted- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivative was synthesized and evaluated as part of a study on tankyrase inhibitors. nih.gov This indicates the suitability of the nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold for targeting the nicotinamide (B372718) binding pocket of tankyrases. The inhibition of tankyrases by such compounds is expected to lead to the stabilization of AXIN2 and a subsequent reduction in the levels of active β-catenin. nih.gov
| Compound/Derivative Class | Target | Mechanism of Action |
| 8-amino-substituted- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine | Tankyrase (TNKS) | Potential for inhibition, leading to Wnt pathway modulation. nih.gov |
Mechanisms for Overcoming Multidrug Resistance Phenotypes (in vitro models)
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein. There is currently a lack of specific research in the public domain investigating the potential of 6-Phenyl- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine or its close analogs to overcome multidrug resistance phenotypes in in vitro cancer models. This remains an area for future scientific exploration.
Antimicrobial Research Aspects
Antibacterial Activity and Molecular Targets (e.g., DNA Gyrase Inhibition)
The emergence of antibiotic-resistant bacterial strains has necessitated the search for novel antimicrobial agents. Heterocyclic compounds, including those with the triazolopyridine core, have been a fertile ground for the discovery of new antibacterial drugs.
A study on the synthesis of novel substituted 6-phenyl-1,8a-dihydro nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives reported their evaluation for antimicrobial activity. kuvempu.ac.in While these compounds are dihydro- derivatives of the parent compound, they share the key 6-phenyl substitution. The study revealed that some of these derivatives exhibited promising activity against various bacterial and fungal strains. kuvempu.ac.in
Although the specific molecular target was not elucidated in the aforementioned study, DNA gyrase is a well-established target for many heterocyclic antibacterial agents. This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Given the structural features of the 6-Phenyl- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold, it is plausible that its antibacterial activity could be mediated through the inhibition of DNA gyrase. However, direct experimental evidence to confirm this mechanism is pending.
| Compound/Derivative Class | Activity | Potential Molecular Target |
| 6-phenyl-1,8a-dihydro nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives | Antimicrobial activity against various bacterial and fungal strains. kuvempu.ac.in | DNA Gyrase (Hypothesized) |
Antifungal Efficacy and Mechanisms
Derivatives of the triazole class, including triazolopyridines, are well-established as a significant category of fungicides used in agriculture. frontiersin.org The antifungal potential of nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives has been explored against various fungal strains.
A novel series of pyridine (B92270) and triazolopyridine derivatives were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov Among the tested compounds, certain derivatives showed promising growth inhibition against Candida albicans and Aspergillus niger, with efficacy comparable to the reference drug fluconazole. nih.gov
Further studies on related triazolopyrimidine structures have also demonstrated notable antifungal properties. For instance, certain quinazoline (B50416) thioether-1,2,4-triazolo[4,3-a]pyridine derivatives exhibited significant fungicidal activity against important agricultural phytopathogenic fungi. nih.gov Specifically, compounds 36h and 36g were found to have remarkable activity against Gloeosporium fructigenum at a concentration of 50 mg/mL, comparable to the commercial fungicide hymexazol. nih.gov
The structure-activity relationship (SAR) analysis of these compounds has provided insights into the chemical features that enhance their antifungal effects. For example, in a series of 1,2,4-triazolo-pyridine derivatives containing a hydrazone moiety, dichloro urea (B33335) analogues and bromo-substituted triazoles were identified as highly potent against strains of Aspergillus fumigatus, Candida albicans, and Candida crocus. nih.gov The presence and position of halogen atoms on the phenoxy moiety have been shown to influence the antifungal activity, with some chlorinated derivatives showing increased efficacy. nih.gov
Table 1: Antifungal Activity of Selected Triazolopyridine Derivatives
| Compound Type | Fungal Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Pyridine and triazolopyridine derivatives | Candida albicans, Aspergillus niger | Promising growth inhibition, comparable to fluconazole. | nih.gov |
| Quinazoline thioether-1,2,4-triazolo[4,3-a]pyridines | Gloeosporium fructigenum | Remarkable fungicidal activity at 50 mg/mL, similar to hymexazol. | nih.gov |
| 1,2,4-Triazolo-pyridine derivatives with hydrazone | Aspergillus fumigatus, Candida albicans, Candida crocus | Dichloro urea and bromo-substituted analogues showed high potency. | nih.gov |
Antiviral Research: Molecular Interference with Viral Replication Pathways
The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, a close structural relative of triazolopyridines, has been a focal point in the search for novel anti-influenza virus compounds. researchgate.netnih.gov Research has centered on the disruption of the viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme complex for viral replication. nih.govuochb.cz The RdRP is a heterotrimer composed of PA, PB1, and PB2 subunits, and inhibiting the interaction between these subunits, particularly the PA-PB1 interface, is a promising antiviral strategy. nih.govuochb.cz
Scientists have identified the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold as a suitable base for developing compounds that disrupt the heterodimerization of the PA and PB1 subunits. researchgate.netnih.gov By designing and synthesizing various analogues, researchers have gained important structure-activity relationship (SAR) insights. One study led to the identification of a compound that exhibited both inhibition of the PA-PB1 interaction with an IC50 of 19.5 μM and anti-influenza A virus (IAV) activity with an EC50 of 16 μM at non-toxic concentrations. researchgate.net
In a related study, hybrid molecules merging the triazolopyrimidine scaffold with a cycloheptathiophene-3-carboxamide moiety were developed. nih.gov One such hybrid compound demonstrated potent inhibition of the PA-PB1 interaction with an IC50 of 1.1 µM, making it one of the most potent small molecule inhibitors reported for this target. cardiff.ac.uk Computational studies suggested that this enhanced activity was due to favorable hydrogen bonding between the 2-amidic carbonyl of the compound and the Q408 residue in the PA subunit. cardiff.ac.uk Further investigations also revealed that a simple phenyl ring could effectively replace the more complex cycloheptathiophene moiety, offering advantages in terms of synthesis and solubility without compromising antiviral activity. nih.gov
Enzyme Inhibition Studies
The versatility of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold is further demonstrated by its ability to inhibit various enzymes implicated in different disease pathways.
α-Glucosidase Inhibition
A series of novel derivatives based on the 1,2,4-triazolopyridine scaffold were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov One particular derivative, compound 15j, showed remarkable and selective α-glucosidase inhibition, but notably, it did not inhibit α-amylase. nih.gov This selectivity is significant as it targets the final step of carbohydrate digestion, potentially reducing gastrointestinal side effects associated with broader-spectrum inhibitors. nih.gov Structure-activity relationship (SAR) analysis revealed that electron-donating groups, such as methyl and methoxy, on the aryl rings attached to the scaffold were beneficial for inhibitory activity, whereas electron-withdrawing groups like chlorine or bromine were detrimental. nih.gov
PHD-1 Inhibition
Derivatives of 4-{ nih.govnih.govnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile have been identified as inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme. nih.gov X-ray crystallography revealed a novel binding mode where the N1 atom of the triazolo ring coordinates in a monodentate fashion with the Fe2+ ion in the active site. nih.gov Further optimization of these compounds led to potent PHD-1 inhibitors with good physicochemical and pharmacokinetic properties. nih.gov The nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold is recognized for its role in developing inhibitors for enzymes like PHD-1. researchgate.netmdpi.com
PDE10A Inhibition
The phosphodiesterase 10A (PDE10A) enzyme is another target for which triazolopyridine derivatives have shown inhibitory potential. nih.govgoogle.com A series of triazolo analogues have been disclosed that are capable of inhibiting PDE10A activity. nih.gov These inhibitors are being explored for their potential in treating certain psychotic and neurodegenerative disorders. nih.gov
Table 2: Enzyme Inhibition by Triazolopyridine Derivatives
| Enzyme Target | Compound Series | Key Findings | Reference |
|---|---|---|---|
| α-Glucosidase | 1,2,4-Triazolopyridine derivatives | Selective inhibition over α-amylase; electron-donating groups enhance activity. | nih.gov |
| PHD-1 | 4-{ nih.govnih.govnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitriles | Novel monodentate binding to active site Fe2+; potent inhibition. | nih.gov |
| PDE10A | Triazolo analogues | Effective inhibition of PDE10A activity. | nih.govnih.gov |
Exploration of Other Mechanistic Biological Activities
Beyond the aforementioned activities, the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold and its relatives have been explored for other biological applications.
Herbicidal Action
Nitrogen-containing heterocyclic compounds, including triazolopyridine derivatives, have been investigated for their herbicidal properties. google.com Certain bicylic heteroaryl derivatives based on this scaffold have been found to be herbicidally active and are being explored for use in controlling weeds in crops. google.comgoogle.com Similarly, related triazolopyrimidine derivatives have been designed to combat weed resistance by inhibiting acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. nih.govacs.org Several of these compounds showed excellent inhibition of both wild-type and resistant forms of the enzyme and displayed good herbicidal activity in greenhouse assays. nih.govacs.org
Leishmanicidal Effects
Leishmaniasis is a parasitic disease for which new treatments are needed. rsc.org Novel nih.govnih.govnih.govtriazolo[1,5-a]pyridinium salts have been synthesized and tested for their in vitro leishmanicidal activity against various Leishmania species, including L. infantum, L. braziliensis, and L. donovani. rsc.orgresearchgate.netugr.es Several of these compounds demonstrated higher selectivity indexes than the reference drug Glucantime. rsc.orgresearchgate.net Mechanistic studies suggest that these compounds cause significant cytoplasmic alterations in the parasites and act as potent inhibitors of the parasite's iron superoxide (B77818) dismutase (Fe-SOD) while having a low impact on human CuZn-SOD. rsc.org Metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have also shown higher efficacy against five different Leishmania species compared to reference drugs. nih.gov
Structure-Activity Relationship (SAR) Elucidation at the Molecular and Cellular Level
The broad biological activity of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold has prompted numerous structure-activity relationship (SAR) studies to optimize its therapeutic potential for various targets.
For instance, a series of 6-aryl-2-amino-triazolopyridines were identified as potent and selective inhibitors of PI3Kγ. nih.gov SAR studies revealed key features required for activity and selectivity, leading to the development of optimized inhibitors with high oral bioavailability and selectivity over other PI3K isoforms. nih.gov
In the context of antiviral research against influenza, SAR studies on 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been crucial for identifying more potent disruptors of the PA-PB1 polymerase interaction. researchgate.net These studies have explored the role of substituents around the core scaffold, leading to compounds with improved activity. researchgate.netnih.gov
SAR studies on triazolopyrimidine derivatives as anticancer agents have established clear requirements for optimal activity. For example, specific amino groups at the 5-position and fluoro atoms on the phenyl ring were found to be essential for high potency. researchgate.net
For RORγt inverse agonists, SAR studies of triazolopyridine derivatives focused on improving metabolic stability and inhibitory activity, leading to the discovery of a novel analogue with strong RORγt inhibition and a favorable pharmacokinetic profile. nih.govresearchgate.net These studies highlight the importance of systematic structural modifications to enhance the desired biological effects of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold.
Advanced Material Science and Chemical Biology Applications
Development as Fluorescent Probes and Chemosensors for Analytical Applications
The acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyridine framework is a component of various functional molecules, although specific research detailing the 6-phenyl derivative as a fluorescent probe or chemosensor is limited. However, related heterocyclic systems based on the triazolo-pyrimidine core have been successfully developed for ion detection. For instance, a novel amide derivative of acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyrimidine was synthesized and demonstrated high selectivity and rapid quenching for Fe³⁺ ions, proving effective for bioimaging in living cells. nih.govresearchgate.net This probe exhibited a low detection limit of 0.82 μM and a rapid response time of 5 seconds. nih.gov Another related scaffold, pyrazolo[1,5-a]pyridine, has been utilized as a fluorophore for detecting pH changes, showing a high quantum yield and a fast response time of less than 10 seconds in acidic conditions. nih.gov While these examples highlight the potential of the broader class of triazolo-fused heterocycles in sensor applications, dedicated studies on the fluorescence and sensing properties of 6-Phenyl- acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyridine itself are not extensively documented in current research literature.
Integration in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The 6-Phenyl- acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyridine scaffold has been identified as a critical building block in the development of advanced host materials for Organic Light-Emitting Diodes (OLEDs). Its inherent electron-deficient nature makes the acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyridine (TP) moiety an excellent electron-transporting unit. When combined with a hole-transporting unit like carbazole, it forms a bipolar host material capable of achieving balanced charge transport, which is crucial for high-efficiency OLEDs. acs.orgnih.gov
Researchers have designed and synthesized a series of universal bipolar host materials where the TP core is functionalized at the 2- and 6-positions. One such derivative, TP26Cz2 (3-(2-(4-(9H-carbazol-9-yl)phenyl)- acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyridine-6-yl)-9-phenyl-9H-carbazole), incorporates the core structure and demonstrates exceptional performance. acs.orgnih.gov These materials exhibit excellent thermal stability, with high glass-transition temperatures (Tg) ranging from 136–144 °C. acs.orgnih.gov
The strategic design of these host materials leads to superior device performance in both phosphorescent (PhOLEDs) and thermally activated delayed-fluorescence (TADF) devices. The balanced charge-transporting properties significantly reduce efficiency roll-off at high brightness, a common challenge in OLED technology. acs.org For example, a green PhOLED using TP26Cz2 as the host material achieved a maximum external quantum efficiency (ηext) of 25.6%. acs.orgnih.gov Remarkably, this efficiency remained as high as 25.2% at a luminance of 5000 cd m⁻², demonstrating very low efficiency roll-off. acs.org Similarly, a TADF device using a related host, TP27Cz1 , achieved a maximum ηext of 15.5%, which only dropped to 15.4% at 1000 cd m⁻². acs.orgnih.gov
| Host Material | Device Type | Maximum External Quantum Efficiency (ηext) | Efficiency at High Luminance | Luminance Level |
|---|---|---|---|---|
| TP26Cz2 | Phosphorescent (PhOLED) | 25.6% | 25.2% | 5000 cd m⁻² |
| TP27Cz1 | TADF | 15.5% | 15.4% | 1000 cd m⁻² |
Utility as Ligands in Coordination Chemistry and Catalysis
The utility of 6-Phenyl- acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyridine as a ligand in coordination chemistry and catalysis is an area with limited specific research. However, the broader family of triazolo-pyrimidine derivatives, which are structurally similar, have been extensively studied as N-donor heterocyclic ligands. These compounds are known to coordinate with a variety of first-row transition metals, including iron, cobalt, nickel, and zinc. researchgate.net For example, 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine has been used to synthesize coordination complexes with copper(II), cobalt(II), nickel(II), and zinc(II), forming octahedral geometries. mdpi.com The coordination typically occurs through the nitrogen atoms of the heterocyclic system. researchgate.netmdpi.com While the isomeric 1,2,3-triazolyl-pyridine has been incorporated into palladium(II) complexes and used as a catalyst in Suzuki–Miyaura coupling reactions, similar catalytic applications for the 6-Phenyl- acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyridine derivative are not yet reported. rsc.org
Role as Precursors for the Synthesis of Novel Heterocyclic Systems
The primary focus of existing research has been on the synthesis of the acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyridine ring system rather than its use as a precursor to build other novel heterocyclic frameworks. organic-chemistry.orgresearchgate.netmdpi.com Numerous synthetic routes have been developed to construct this fused heterocycle, including the cyclization of N-(pyrid-2-yl)formamidoximes, copper-catalyzed oxidative coupling reactions, and tandem reactions from enaminonitriles and benzohydrazides. organic-chemistry.orgmdpi.com These methods demonstrate the stability and accessibility of the acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyridine core. While ring-opening reactions are known for certain pyridinium (B92312) salts to create new heterocyclic structures, there is currently a lack of specific literature demonstrating the transformation of the 6-Phenyl- acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyridine scaffold into different heterocyclic systems. acs.org
Applications in Agricultural Chemistry as Herbicides or Crop Protection Agents
While several nitrogen-containing heterocyclic compounds are prominent in agricultural chemistry, specific data on the application of 6-Phenyl- acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyridine as a herbicide or crop protection agent is not available in the reviewed literature. However, related triazolo-fused heterocyclic systems have shown promise in this area. For instance, derivatives of the isomeric 1,2,4-triazolo[4,3-a]pyridine have been synthesized and found to possess good herbicidal activity against various weeds, with some compounds showing safety for crops like corn, cotton, and rice. nih.gov Furthermore, the 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonanilides are a known class of highly active herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants. datapdf.com These findings suggest that the broader structural class has potential for agrochemical applications, but the herbicidal or crop protection properties of 6-Phenyl- acs.orgosti.govresearchgate.nettriazolo[1,5-a]pyridine specifically have yet to be reported.
Emerging Research Directions and Future Outlook
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and sustainable methods for the synthesis of heterocyclic compounds is a growing area of chemical research. jsynthchem.comnih.gov For the synthesis of the 6-Phenyl- jsynthchem.comtandfonline.comjsynthchem.comtriazolo[1,5-a]pyridine scaffold and its derivatives, several innovative and green approaches have been reported, moving away from traditional methods that often require harsh conditions and stoichiometric reagents.
One significant advancement is the use of microwave-assisted synthesis . This technique has been shown to be a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines. nih.govmdpi.com The process typically involves the tandem reaction of enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition and condensation. nih.gov The key advantages of microwave chemistry include a significant reduction in reaction times, increased product yields, and minimized formation of byproducts, all contributing to a more sustainable process. nih.gov
Furthermore, research has focused on metal-free and oxidative cyclization reactions . Methods employing reagents like iodine in the presence of potassium iodide (I2/KI) or phenyliodine bis(trifluoroacetate) (PIFA) have been developed for the intramolecular annulation of N-(2-pyridyl)amidines to form the triazolopyridine core. organic-chemistry.orgresearchgate.net These methods proceed via an oxidative N-N bond formation and are often scalable, offering an environmentally benign alternative to metal-catalyzed reactions. organic-chemistry.org
The table below summarizes some of the green and sustainable synthetic methodologies for triazolopyridine derivatives.
| Methodology | Key Features | Advantages |
| Microwave-Assisted Synthesis | Catalyst-free, additive-free, tandem reaction of enaminonitriles and benzohydrazides. nih.govmdpi.com | Rapid, high yields, reduced byproducts, environmentally benign. nih.gov |
| Reusable Magnetic Catalysts | Use of Fe3O4@SiO2-SO3H for related compounds. jsynthchem.comjsynthchem.com | Easy recovery and reusability, reduced waste, lower production costs. jsynthchem.comjsynthchem.com |
| Metal-Free Oxidative Cyclization | PIFA-mediated or I2/KI-mediated intramolecular annulation of N-(2-pyridyl)amidines. organic-chemistry.orgresearchgate.net | Environmentally benign, scalable, avoids heavy metal catalysts. organic-chemistry.org |
Deeper Understanding of Reaction Mechanisms and Selectivity
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and achieving desired selectivity. For the synthesis of 6-Phenyl- jsynthchem.comtandfonline.comjsynthchem.comtriazolo[1,5-a]pyridine and its analogs, several mechanistic pathways have been elucidated.
The microwave-assisted synthesis from enaminonitriles and benzohydrazides is proposed to proceed via a tandem reaction involving a transamidation mechanism, followed by a nucleophilic addition of the amino group to the nitrile, and subsequent condensation to form the final triazolopyridine ring system. nih.govmdpi.com
In the case of oxidative cyclization reactions, the key step is the formation of an N-N bond . For instance, the PIFA-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides involves an intramolecular annulation through a direct metal-free oxidative N-N bond formation. organic-chemistry.orgresearchgate.net Similarly, the I2/KI system also facilitates this oxidative N-N bond formation. organic-chemistry.org
The synthesis of related 1,2,4-triazolo[1,5-a]pyrimidines often involves a cyclocondensation reaction of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. nih.gov Another common pathway is the conversion of 1,2,4-triazolo[4,3-a]pyrimidines via a Dimroth rearrangement . nih.gov
Understanding the regioselectivity of these reactions is also a key area of research. For example, in the synthesis of substituted triazolopyridines, the position of substituents on the final product is determined by the nature of the starting materials and the reaction conditions. Density Functional Theory (DFT) calculations have been employed to support proposed reaction mechanisms and to understand the regioselectivity observed in the synthesis of novel jsynthchem.comtandfonline.comjsynthchem.comtriazolo[1,5-a]pyridine derivatives.
Application of Advanced Computational Design in Rational Compound Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel compounds with desired biological activities. For 6-Phenyl- jsynthchem.comtandfonline.comjsynthchem.comtriazolo[1,5-a]pyridine and its derivatives, computational approaches are being used to design molecules with improved potency and selectivity for various biological targets.
Structure-based drug design is a prominent strategy. For instance, triazolopyridine derivatives have been rationally designed as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs) by merging different pharmacophores into a single molecule. tandfonline.commssm.edu Molecular docking simulations are used to predict how these designed compounds will bind to the active sites of their target proteins, helping to refine their structures for optimal interaction. tandfonline.com
Computational methods are also employed to study the electronic and structural properties of triazolopyridine derivatives. Density Functional Theory (DFT) calculations, for example, can be used to determine ground state geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. researchgate.net These calculations provide insights into the reactivity and potential interaction sites of the molecules, guiding the design of new derivatives with enhanced properties. researchgate.net
Furthermore, computational studies are used to predict the photophysical properties of triazolopyridine-based materials for applications in organic light-emitting diodes (OLEDs). By systematically varying donor and acceptor units and their linkage, researchers can design molecules with optimal properties for thermally activated delayed fluorescence (TADF). rsc.org
Identification of Novel Biological Targets and Undiscovered Mechanisms of Action
The jsynthchem.comtandfonline.comjsynthchem.comtriazolo[1,5-a]pyridine scaffold is a versatile pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net Research continues to identify novel biological targets and elucidate new mechanisms of action for derivatives of 6-Phenyl- jsynthchem.comtandfonline.comjsynthchem.comtriazolo[1,5-a]pyridine.
One area of intense investigation is in cancer therapy . Triazolopyridine derivatives have been developed as inhibitors of several key cancer-related targets:
JAK/HDAC dual inhibitors : These compounds have shown potent antiproliferative activity against cancer cell lines. tandfonline.commssm.edu
BRD4 inhibitors : The bromodomain-containing protein 4 (BRD4) is a promising target in various cancers. nih.gov Novel triazolopyridine derivatives have demonstrated potent BRD4 inhibitory activity and excellent anti-cancer activity in cell lines. nih.gov
Tankyrase inhibitors : Tankyrase (TNKS) is involved in the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. nih.gov A novel triazolopyridine derivative has been identified as a TNKS inhibitor, showing antitumor activity in cellular and xenograft models. nih.gov
Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors : TDP2 is involved in DNA repair and can contribute to resistance to certain chemotherapy drugs. Triazolopyridine scaffolds are being explored as potential TDP2 inhibitors to sensitize cancer cells to topoisomerase II poisons. nih.govosti.gov
Beyond cancer, triazolopyridine derivatives are being investigated for other therapeutic applications:
RORγt inverse agonists : Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor in autoimmune diseases like psoriasis. nih.gov Derivatives of jsynthchem.comtandfonline.comjsynthchem.comtriazolo[1,5-a]pyridine have been discovered as potent and orally bioavailable RORγt inverse agonists. nih.gov
Antiparasitic agents : A series of jsynthchem.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyridine derivatives have shown trypanocidal activity by inhibiting 14α-demethylase, an enzyme involved in the sterol biosynthesis pathway of the parasite. nih.gov
Antimalarial agents : Novel jsynthchem.comtandfonline.comjsynthchem.comtriazolo[4,3-a]pyridine sulfonamides have been designed and synthesized as potential antimalarial agents targeting the falcipain-2 enzyme of Plasmodium falciparum. nih.gov
The table below provides a summary of some of the identified biological targets for triazolopyridine derivatives.
| Biological Target | Therapeutic Area |
| JAK/HDAC | Cancer tandfonline.commssm.edu |
| BRD4 | Cancer nih.gov |
| Tankyrase (TNKS) | Cancer nih.gov |
| TDP2 | Cancer nih.govosti.gov |
| RORγt | Autoimmune Diseases nih.gov |
| 14α-demethylase | Parasitic Infections nih.gov |
| Falcipain-2 | Malaria nih.gov |
Potential Integration in Supramolecular Assemblies and Nanomaterials
The unique structural and electronic properties of the 6-Phenyl- jsynthchem.comtandfonline.comjsynthchem.comtriazolo[1,5-a]pyridine scaffold make it an attractive candidate for applications in materials science, particularly in the construction of supramolecular assemblies and the development of novel nanomaterials.
Supramolecular Assemblies : The ability of the triazolopyridine core to participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, allows for the formation of well-defined supramolecular structures. For instance, a phenyl-pyridyl-triazolopyridine has been shown to form inclusion complexes with cyclodextrins. nih.gov These assemblies can be used to solubilize the hydrophobic triazolopyridine in aqueous solutions and can act as chemosensors for detecting metal ions, such as Fe(II). nih.gov
Nanomaterials : While direct integration of 6-Phenyl- jsynthchem.comtandfonline.comjsynthchem.comtriazolo[1,5-a]pyridine into nanomaterials is an emerging area, the broader field of incorporating heterocyclic compounds into nanomaterial-based scaffolds for biomedical applications is well-established. nih.govelsevierpure.com For example, carbon-based nanomaterials like graphene and carbon nanotubes, as well as biopolymers like chitosan, are used to create scaffolds for tissue engineering. nih.govelsevierpure.com The functionalization of these nanomaterials with bioactive molecules, such as triazolopyridine derivatives, could lead to the development of "smart" scaffolds that not only provide structural support but also deliver therapeutic agents in a controlled manner. The incorporation of triazolopyridine-based metal complexes onto silica nanoparticles has been explored as a proof-of-concept for drug delivery systems. mdpi.com
The potential applications in this area are vast and include the development of novel sensors, catalysts, and drug delivery systems. The ability to tune the properties of the triazolopyridine core through chemical modification opens up a wide range of possibilities for creating advanced materials with tailored functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
